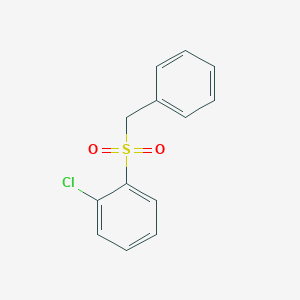

1-Benzylsulfonyl-2-chlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylsulfonyl-2-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c14-12-8-4-5-9-13(12)17(15,16)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEUKIHFOLQANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzylsulfonyl 2 Chlorobenzene and Its Precursors/derivatives

Direct Synthesis Routes

Direct synthesis strategies focus on creating the final molecular architecture in the latter stages of the reaction sequence. This can involve either forming the sulfone bridge on a chlorinated benzene (B151609) ring or chlorinating a pre-existing benzyl (B1604629) phenyl sulfone.

The formation of the sulfone linkage is a critical step. A common method for creating aryl sulfones involves the reaction of an arenesulfonyl chloride with an aromatic compound under Friedel-Crafts conditions, though this can lead to isomeric mixtures. A more precise method is the coupling of a sodium arenesulfinate with a suitable halide.

In the context of 1-benzylsulfonyl-2-chlorobenzene, a plausible route involves the reaction of sodium 2-chlorobenzenesulfinate with a benzyl halide. Alternatively, palladium-catalyzed nucleophilic substitution of benzylic carbonates with sodium arenesulfinates provides a pathway to benzylic sulfones. organic-chemistry.org The reaction using a palladium complex with DPEphos as a ligand has been shown to be effective in DMSO at 80°C, yielding various benzylic sulfones in high yields. organic-chemistry.org Another approach involves the addition of organometallic reagents like Grignard or organolithium compounds to an SO₂ surrogate, which generates metal sulfinates that can be trapped with benzyl halides to form the desired sulfone product. organic-chemistry.org

Introducing the chlorine atom onto a pre-existing benzylsulfonylbenzene structure is another potential synthetic route. This involves the electrophilic chlorination of benzyl phenyl sulfone. The sulfonyl group is a meta-directing and deactivating group. Therefore, direct chlorination would likely yield 1-benzylsulfonyl-3-chlorobenzene (B7597416) as the major product, making this a less favorable route for synthesizing the 2-chloro isomer.

A more targeted approach involves the chlorination of benzenesulfonyl chloride itself, which can then be used to build the final molecule. The reaction of benzenesulfonyl chloride with chlorine in the presence of a Friedel-Crafts catalyst at temperatures ranging from -20°C to 180°C can produce m-chlorobenzenesulfonyl chloride. google.com This highlights the challenges of direct chlorination in achieving specific substitution patterns on the benzene ring.

Precursor Chemistry in this compound Formation

The synthesis of this compound is heavily reliant on the chemistry of its precursors. The reactivity of benzyl halides, the behavior of chlorobenzene (B131634) as a substrate, and the formation of sulfonyl chloride intermediates are all fundamental to the successful construction of the target compound.

Benzyl halides are highly reactive substrates for nucleophilic substitution reactions due to the stability of the resultant benzylic carbocation in Sₙ1 reactions and the accessibility of the benzylic carbon in Sₙ2 reactions. ucalgary.cakhanacademy.org Primary benzylic halides typically favor an Sₙ2 pathway. ucalgary.ca This reactivity is exploited in the synthesis of benzyl sulfones, where benzyl halides are coupled with sulfinate nucleophiles. organic-chemistry.org For instance, the reaction of benzyl bromides with thiosulfonates in the presence of a nickel catalyst can yield sulfones through a synergistic reductive coupling and Sₙ2 reaction. organic-chemistry.org

The following table summarizes the general reactivity of benzyl halides in nucleophilic substitution.

| Benzyl Halide Type | Typical Mechanism | Key Features |

| Primary (e.g., Benzyl chloride) | Sₙ2 | Concerted mechanism, sensitive to steric hindrance. ucalgary.cakhanacademy.org |

| Secondary/Tertiary | Sₙ1 | Proceeds via a resonance-stabilized carbocation. ucalgary.ca |

Chlorobenzene is a key starting material for this synthesis. The chlorine atom is an ortho-, para-directing group in electrophilic aromatic substitution, although it deactivates the ring towards reaction. shaalaa.com When chlorobenzene undergoes sulfonation with concentrated sulfuric acid, it yields a mixture of 2-chlorobenzenesulfonic acid (ortho isomer) and 4-chlorobenzenesulfonic acid (para isomer), with the para isomer typically being the major product. shaalaa.comyoutube.com

The sulfonation of chlorobenzene with sulfur trioxide in nitromethane (B149229) has been studied, showing the reaction is first-order with respect to chlorobenzene and second-order with respect to sulfur trioxide. researchgate.net A study of chlorobenzene sulfonation determined partial rate factors of 1.7 for the meta position and 4.2 for the para position, relative to benzene. byu.edu

Industrially, chlorobenzene is often produced through the oxychlorination of benzene. google.com This process involves reacting benzene with hydrogen chloride and oxygen over a copper chloride catalyst on an alumina (B75360) support at temperatures between 190°C and 230°C. google.com

Arylsulfonyl chlorides are pivotal precursors for sulfone synthesis. orgsyn.org Benzenesulfonyl chloride and its substituted derivatives can be prepared through several methods. A common industrial method is the chlorosulfonation of the corresponding aromatic compound. wikipedia.orgsigmaaldrich.com For example, reacting benzene with chlorosulfonic acid produces benzenesulfonyl chloride. wikipedia.orgsigmaaldrich.com

Another route involves the treatment of benzenesulfonate (B1194179) salts with reagents like phosphorus pentachloride or phosphorus oxychloride. wikipedia.orgorgsyn.org These methods provide reliable access to the sulfonyl chloride functionality, which is essential for subsequent reactions to form sulfones or sulfonamides. The synthesis of 2-chlorobenzenesulfonamide, a related derivative, proceeds from such an intermediate. nih.gov A patent describes a process for preparing 4-chlorobenzenesulfonyl chloride by reacting chlorobenzene with chlorosulfonic acid, followed by treatment with thionyl chloride. google.com

The table below outlines two classic methods for preparing benzenesulfonyl chloride from sodium benzenesulfonate. orgsyn.org

| Method | Reagents | Conditions | Yield |

| Phosphorus Pentachloride | Sodium benzenesulfonate, PCl₅ | Heat at 170-180°C for 15 hours. | 75-80% |

| Phosphorus Oxychloride | Sodium benzenesulfonate, POCl₃ | Heat at 170-180°C for 15 hours. | 74-87% |

Synthesis of Analogues and Derivatives of this compound

The structural framework of this compound serves as a scaffold for the generation of a multitude of derivatives. By modifying the sulfonyl group and the aromatic rings, chemists can fine-tune the electronic and steric properties of the molecule, leading to novel compounds with unique characteristics.

Sulfonamide Derivatives

The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry. A prevalent method involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base. cbijournal.com For instance, aryl primary amines react with aryl sulfonyl chlorides, such as benzenesulfonyl chloride, using pyridine (B92270) as a base at temperatures ranging from 0 to 25 °C to produce sulfonamides. cbijournal.com High yields, in some cases quantitative, have been reported for the reaction between aniline (B41778) and benzenesulfonyl chloride or 4-nitrobenzyl sulfonyl chloride. cbijournal.com

Alternative methods for sulfonamide synthesis include the use of inorganic bases like potassium carbonate in solvents such as PEG-400, which can yield up to 78% of the desired product. cbijournal.com Microwave-assisted synthesis starting from sulfonic acids has also been explored, proceeding through a sulfonyl chloride intermediate to give high yields. cbijournal.com Furthermore, a one-pot method has been developed for the conversion of aromatic carboxylic acids to sulfonyl chlorides, which are then aminated to form sulfonamides, a process that avoids the need for pre-functionalization of the starting materials. princeton.edu

The reaction conditions and reagents can be varied to achieve desired outcomes. For example, the reaction of 2-aminopyridine (B139424) with benzenesulfonyl chloride using pyridine as a base has been reported to yield 63% of the corresponding sulfonamide. cbijournal.com The use of different sulfonylating agents and reaction conditions allows for the synthesis of a diverse library of sulfonamide derivatives.

Table 1: Synthesis of Sulfonamide Derivatives

| Amine | Sulfonylating Agent | Base | Solvent | Yield | Reference |

| Aniline | Benzenesulfonyl chloride | Pyridine | - | 100% | cbijournal.com |

| Aniline | 4-Nitrobenzyl sulfonyl chloride | Pyridine | - | 100% | cbijournal.com |

| Diamino aryne precursor | Sulfonamide | TEA | DCM | 85% | cbijournal.com |

| - | - | Potassium carbonate | PEG-400 | up to 78% | cbijournal.com |

| 2-Aminopyridine | Benzenesulfonyl chloride | Pyridine | - | 63% | cbijournal.com |

| 2-chloro-6,7-dimethoxyquinazolin-4-amine | Aryl, heteroaryl, alkyl, and cyclopropyl (B3062369) sulfonyl chlorides | Sodium hydride | DMF/THF | 72-96% | cbijournal.com |

Polyfluoroalkan-2-ones with Benzylsulfonyl Moieties

The synthesis of polyfluoroalkan-2-ones incorporating benzylsulfonyl groups is a specialized area of organic synthesis. While direct synthesis of these specific compounds from this compound is not extensively documented in the provided search results, the synthesis of related sulfonamide derivatives provides a general framework. For instance, the reaction of a sulfonyl chloride with an appropriate nucleophile is a key step. In a related synthesis, 2-(3,3-difluorobutyl)benzenesulfonamide was prepared by reacting 2-(3,3-difluorobutyl)benzene sulfochloride with an ammonia (B1221849) solution in methylene (B1212753) chloride, yielding the product with a melting point of 70-72 °C. google.com This suggests that a similar approach, starting with a suitable polyfluoroalkylated precursor, could be employed to synthesize the target compounds.

Isoxazoline (B3343090) Derivatives via Sulfonylation

Isoxazoline derivatives can be synthesized through various routes, often involving cycloaddition reactions. organic-chemistry.org A common method is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes. organic-chemistry.orgnih.gov However, for the synthesis of sulfonated isoxazolines, a key step is the sulfonylation of an aminoisoxazoline precursor. nih.gov

In a representative synthesis, 3-aminoisoxazoline is treated with a sulfonyl chloride in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). nih.gov The reaction is typically carried out at low temperatures initially and then allowed to warm to room temperature. nih.gov The use of an excess of the amine is sometimes necessary to prevent the formation of di-sulfonated byproducts. nih.gov This method has been used to synthesize a series of cyclooctane-containing sulfonamides in moderate to good yields. nih.gov

Another approach involves the [4+1] annulation reaction between in situ generated nitrosoalkenes and sulfur ylides under mild basic conditions, which provides an efficient route to various isoxazoline derivatives. nih.gov

Table 2: Synthesis of Sulfonated Isoxazoline Derivatives

| Aminoisoxazoline | Sulfonyl Chloride | Base | Yield | Note | Reference |

| 3-Aminoisoxazoline | Methanesulfonyl chloride | DIPEA | Good | Optimized conditions | nih.gov |

| 3-Aminoisoxazoline | Benzylsulfonyl chloride | DIPEA | Moderate | Formation of di-sulfonated byproduct | nih.gov |

| 3-Aminoisoxazoline | Aryl and hetaryl sulfonyl chlorides | DIPEA | Moderate to good | General method | nih.gov |

Benzothiazole (B30560) Derivatives via Sulfonylation

The synthesis of sulfonylated benzothiazole derivatives often starts from 2-mercaptobenzothiazole (B37678) (2-MBT). anjs.edu.iq In a multi-step process, 2-MBT can be first converted to an acetylene (B1199291) derivative, which is then oxidized to form a sulfonyl intermediate. anjs.edu.iq This sulfonyl derivative can then undergo further reactions, such as Mannich reactions, to produce a variety of benzothiazole derivatives. anjs.edu.iq

For example, 2-(prop-2-yn-1-ylthio)benzo[d]thiazole is prepared by reacting 2-MBT with 3-bromopropyne in a basic medium, yielding the product in 85% yield. anjs.edu.iq Subsequent oxidation with a mixture of potassium dichromate and concentrated sulfuric acid in glacial acetic acid gives 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole in 72% yield. anjs.edu.iq This intermediate can then be used in Mannich reactions with paraformaldehyde and various secondary amines in the presence of a cuprous chloride catalyst to afford different derivatives in yields ranging from 44% to 68%. anjs.edu.iq

An alternative approach utilizes 2-sulfinyl benzothiazole (BTS) as a sulfinic acid transfer reagent under oxidation-free conditions. organic-chemistry.org This method allows for the synthesis of sulfones and sulfonamides from easily prepared sulfone-substituted benzothiazole derivatives. organic-chemistry.org

Phosphino-substituted Benzene Derivatives for Ligand Synthesis

The synthesis of phosphino-substituted benzene derivatives is crucial for the development of new ligands for metal-catalyzed reactions. beilstein-journals.orgnih.gov A common method for creating C-P bonds is the reaction of organometallic compounds with halophosphines or the reaction of metal phosphides with alkyl halides. beilstein-journals.orgnih.gov

A particularly effective method for synthesizing phosphinooxazoline (PHOX) ligands, which are valuable in asymmetric catalysis, is the copper(I) iodide-catalyzed coupling of a phosphine (B1218219) with an aryl halide. caltech.edu This Ullmann-type coupling is robust and allows for the synthesis of a wide range of sterically and electronically diverse PHOX ligands. caltech.edu For instance, diphenylphosphine (B32561) can be coupled with various ortho-substituted aryl bromides in the presence of a copper(I) catalyst to afford the desired phosphines in good yields (54% to 89%). caltech.edu This method is advantageous as it avoids the preparation of highly reactive anionic reagents. caltech.edu

Another strategy involves the hydrophosphination of cyclic internal alkenes. nih.gov For example, reacting diphenylphosphine with acenaphthylene (B141429) at elevated temperatures can produce a phosphine ligand with a unique spatial geometry. nih.gov

Sulfonyl-containing Indole (B1671886) Compounds

The synthesis of indole derivatives containing a sulfonyl group can be achieved through various cyclization strategies. acs.org An efficient one-pot procedure involves the intramolecular aza-Michael addition of an ortho-aminobenzyl-substituted alkynyl-containing conjugated system, followed by alkene isomerization. acs.org This method is conducted under mild conditions and is compatible with a broad range of substrates, including those with conjugated aldehyde, ketone, ester, amide, phosphonate, and sulfone functionalities. acs.org

Another approach involves a multicomponent reaction of 2-vinylanilines, sulfonyl chlorides, and sulfur ylides, which is driven by a radical process to synthesize indolines. acs.org Furthermore, N-(ortho-chloromethyl)aryl carbamates can react with terminal alkynes in a copper-catalyzed coupling followed by a base-driven annulation to form indoles. acs.org

Catalytic Approaches in this compound Synthesis and Related Reactions

Palladium-Catalyzed Reactions

Palladium catalysis has become a powerful tool for the formation of carbon-sulfur bonds, enabling the synthesis of a wide array of sulfone-containing compounds. researchgate.net While a direct palladium-catalyzed synthesis of this compound is not extensively documented, several related methodologies provide a strong basis for its potential synthesis. These methods typically involve the cross-coupling of an aryl halide with a suitable sulfur-containing partner.

One plausible approach is the coupling of an aryl halide with a sulfinate salt. The reaction of sodium benzylsulfinate with 2-chlorobromobenzene or 2-chloroiodobenzene in the presence of a palladium catalyst could yield this compound. The success of such reactions often depends on the choice of ligand, with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) showing high efficacy in the coupling of unactivated aryl chlorides. nih.gov The use of additives like n-butylammonium chloride (nBu4NCl) has also been shown to be crucial for the success of coupling sulfinic acid salts with aryl halides. organic-chemistry.org

Another strategy involves the use of a sulfur dioxide surrogate, such as potassium metabisulfite (B1197395) (K₂S₂O₅) or DABSO (DABCO·2SO₂). oup.comnih.govoup.com These stable, easy-to-handle solids can generate sulfur dioxide in situ. A three-component coupling involving an organometallic benzyl reagent (e.g., benzylmagnesium bromide or benzylzinc chloride), an aryl halide like 1-bromo-2-chlorobenzene, and a sulfur dioxide surrogate could be a viable route. nih.gov The catalytic cycle would involve the formation of a palladium-sulfinate intermediate, which then undergoes reductive elimination to form the sulfone product.

Furthermore, palladium-catalyzed desulfinative cross-coupling reactions have been developed. For instance, the reaction of sodium sulfinates with benzyl chlorides has been shown to produce diarylmethanes through sulfur dioxide extrusion. nih.govacs.org While this specific reaction does not form a sulfone, it highlights the reactivity of these precursors under palladium catalysis. A related approach is the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to form diaryl sulfides, which could then be oxidized to the corresponding sulfones. organic-chemistry.org

The table below summarizes representative palladium-catalyzed reactions for the synthesis of diaryl sulfones, which could be adapted for the synthesis of this compound.

| Aryl Halide/Precursor | Coupling Partner | Catalyst System | Product Type | Reference |

| Aryl Halide | Potassium Metabisulfite (SO₂ surrogate) | Pd(OAc)₂ / P(t-Bu)₃ | Symmetrical Diaryl Sulfone | oup.com |

| Aryl Halide | Lithium Sulfinate (from organolithium and SO₂) | Pd₂(dba)₃ / Xantphos-type ligand | Unsymmetrical Diaryl Sulfone | nih.gov |

| Aryl Halide/Triflate | Sulfinic Acid Salt | Pd₂(dba)₃ / Xantphos / nBu₄NCl | Unsymmetrical Diaryl Sulfone | organic-chemistry.org |

| Arylboronic Acid | Arylsulfonyl Chloride | Pd(OAc)₂ / Ligand | Unsymmetrical Diaryl Sulfone | organic-chemistry.org |

| Aryl Benzyl Sulfide | Aryl Bromide | Pd(dba)₂ / NiXantPhos | Diaryl Sulfide | organic-chemistry.org |

Aryl chlorides are generally less reactive than the corresponding bromides and iodides in palladium-catalyzed coupling reactions. nih.gov However, significant advancements have been made in developing catalyst systems that are effective for the coupling of aryl chlorides, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes. nih.govnih.gov

Role of Lewis Acid Catalysts

Lewis acid catalysis is predominantly employed in the context of Friedel-Crafts reactions for the synthesis of sulfones. rsc.org The classical Friedel-Crafts sulfonylation involves the reaction of an arene with a sulfonyl halide or sulfonic anhydride (B1165640) in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comacs.org

In the context of synthesizing this compound, a direct Friedel-Crafts sulfonylation of chlorobenzene with benzylsulfonyl chloride could be envisioned. The Lewis acid would activate the benzylsulfonyl chloride by coordinating to one of the sulfonyl oxygen atoms or the chlorine atom, increasing its electrophilicity and facilitating the electrophilic aromatic substitution on the chlorobenzene ring.

However, this approach faces several challenges. Friedel-Crafts reactions are often characterized by a lack of regioselectivity, especially with substituted benzenes. In the case of chlorobenzene, the chloro group is an ortho-, para-director, which would lead to a mixture of 2-chlorophenyl and 4-chlorophenyl isomers of the benzyl sulfone, making the isolation of the desired this compound (the ortho-isomer) difficult.

To address the issues of catalyst waste and harsh reaction conditions associated with traditional Lewis acids, solid acid catalysts have been explored for Friedel-Crafts sulfonylation. rsc.org These include zeolites and clays (B1170129) like montmorillonite, which can exhibit both Brønsted and Lewis acidity. rsc.org These heterogeneous catalysts can be easily recovered and reused, offering a more environmentally friendly alternative. The activity of these solid acids is often correlated with the presence of a suitable combination of Brønsted and Lewis acidic sites. rsc.org

Recent developments have also explored the use of trifluoromethanesulfonic acid (triflic acid) to induce the formation of reactive sulfonyl cations from sulfonyl azides, which can then couple with arenes to form aryl sulfones at ambient temperature. organic-chemistry.org While not a direct Lewis acid catalysis in the traditional sense, this method highlights the importance of generating a highly electrophilic sulfur species for the sulfonylation of arenes.

The table below outlines different Lewis acid-catalyzed approaches relevant to sulfone synthesis.

| Arene | Sulfonylating Agent | Catalyst | Key Features | Reference |

| Aromatic Compound | Sulfonyl Halide | AlCl₃, FeCl₃ | Classical Friedel-Crafts, often requires stoichiometric amounts of catalyst | masterorganicchemistry.comacs.org |

| Aromatic Compound | Sulfonyl Halide/Anhydride/Acid | Solid Acids (Zeolites, Clays) | Reusable, eco-friendly catalyst system | rsc.org |

| Arene | Sulfonyl Azide | Trifluoromethanesulfonic Acid | Forms reactive sulfonyl cation, mild conditions | organic-chemistry.org |

| Propargylic Alcohol with Sulfonamide | N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) | Lewis Acid | Cascade reaction involving intramolecular Friedel-Crafts alkylation | nih.gov |

Reaction Mechanisms and Reactivity Studies of 1 Benzylsulfonyl 2 Chlorobenzene

Fundamental Reaction Pathways

The fundamental reaction pathways for 1-benzylsulfonyl-2-chlorobenzene are primarily centered on substitutions at the aromatic ring. These can be broadly categorized into electrophilic substitutions, where an electrophile attacks the electron-rich (albeit deactivated) benzene (B151609) ring, and nucleophilic substitutions, where a nucleophile displaces the chlorine atom.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The mechanism generally proceeds in two steps: the initial attack of the electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, followed by the rapid removal of a proton from this intermediate to restore aromaticity. libretexts.orgmsu.edu

Table 1: General Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -Cl | Halogen | Deactivating | Ortho, Para |

| -SO₂R | Sulfonyl | Strongly Deactivating | Meta |

Aryl halides like this compound are typically unreactive toward nucleophilic substitution under standard Sₙ1 or Sₙ2 conditions. vedantu.com However, substitution can occur via two primary mechanisms under specific conditions: the bimolecular displacement (SₙAr) mechanism and the elimination-addition (benzyne) mechanism.

The SₙAr mechanism is favored due to the presence of the strongly electron-withdrawing benzylsulfonyl group at the ortho position to the chlorine atom. This group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon atom bearing the chlorine. philadelphia.edu.jo This stabilization lowers the activation energy for the reaction. The mechanism is a two-step process:

Addition: A nucleophile attacks the ring at the position of the chlorine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). philadelphia.edu.jo

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

The elimination-addition mechanism proceeds through a highly reactive benzyne (B1209423) intermediate. This pathway requires a very strong base, such as sodium amide (NaNH₂), and typically occurs under harsh conditions. vedantu.comlibretexts.org The base abstracts a proton from the position ortho to the chlorine atom (C6). Subsequently, the chloride ion is eliminated, forming a benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation to yield the final product. This mechanism can sometimes lead to a mixture of isomers. masterorganicchemistry.com

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.org While this compound itself is not a typical diene or dienophile, related sulfonyl-containing compounds are known to participate in hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.orgpageplace.de

For instance, compounds containing sulfonyl-activated double or triple bonds, such as vinyl sulfones, can act as highly reactive dienophiles. acs.org Similarly, N-sulfonylimines can function as heterodienophiles, reacting with dienes to form N-heterocyclic compounds. pageplace.demdpi.com The sulfonyl group in these reactants enhances their dienophilic character by withdrawing electron density. Although direct participation of this compound in such a reaction is not typical, it could potentially serve as a precursor to a more reactive species under specific synthetic conditions. The reactions involving sulfonyl groups often exhibit high regioselectivity and stereoselectivity. pageplace.de

Kinetic and Mechanistic Investigations

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For this compound, such investigations would focus on how the substituents influence reaction rates and help in characterizing the transient species formed during the reaction.

The rate of electrophilic aromatic substitution is profoundly influenced by the nature of the substituents already present on the ring. Both the chloro and benzylsulfonyl groups are deactivating, meaning this compound will react much more slowly than benzene itself. The deactivating strength of a sulfonyl group is comparable to or greater than that of a nitro group. Kinetic studies on related compounds show that chlorobenzene (B131634) reacts significantly slower than benzene, and nitrobenzene (B124822) reacts orders of magnitude slower still.

Table 2: Relative Rates of Electrophilic Nitration for Substituted Benzenes

| Compound | Substituent | Relative Rate (Benzene = 1) |

| Benzene | -H | 1 |

| Chlorobenzene | -Cl | 0.02 - 0.06 stackexchange.com |

| Benzenesulfonic acid | -SO₃H | ~10⁻⁴ |

| Nitrobenzene | -NO₂ | ~10⁻⁸ |

Data is illustrative and compiled from various sources on electrophilic substitution.

In nucleophilic aromatic substitution, the electron-withdrawing benzylsulfonyl group is activating. The presence of such a group ortho to the leaving group dramatically increases the reaction rate compared to unsubstituted chlorobenzene, which is largely inert under the same conditions. philadelphia.edu.jolibretexts.org Kinetic studies on similar systems, such as the reaction of substituted phenols with sulphuryl chloride in chlorobenzene, have shown that the reactions are often bimolecular and second-order, with the rate being sensitive to solvent polarity, indicating a heterolytic mechanism. royalholloway.ac.uk

The characterization of transient intermediates is fundamental to confirming a proposed reaction mechanism.

Arenium Ion (Sigma Complex): In electrophilic aromatic substitution, the formation of the arenium ion is the rate-determining step. libretexts.orgmsu.edu This intermediate is a non-aromatic, positively charged species. For this compound, the positive charge of the arenium ion would be destabilized by the two electron-withdrawing substituents, contributing to the high activation energy and slow reaction rate. Spectroscopic techniques can sometimes be used to observe stable arenium ions under superacid conditions.

Meisenheimer Complex: In the SₙAr mechanism, the key intermediate is the Meisenheimer complex. This is a resonance-stabilized, negatively charged species. The stability of this complex is greatly enhanced by the presence of the ortho-benzylsulfonyl group, which delocalizes the negative charge onto its oxygen atoms. These complexes are often brightly colored and, in many cases, stable enough to be isolated and characterized by NMR and X-ray crystallography.

Benzyne: The benzyne intermediate in the elimination-addition pathway is highly reactive and cannot be isolated under normal conditions. masterorganicchemistry.com Its existence is typically inferred from trapping experiments, such as performing the reaction in the presence of a diene like furan (B31954) to form a Diels-Alder adduct, or through isotopic labeling studies. For example, the reaction of ¹⁴C-labeled chlorobenzene with KNH₂ famously produced a scrambled product mixture, providing strong evidence for a symmetrical benzyne intermediate. masterorganicchemistry.com

Transition State Analysis

The reactivity of this compound in nucleophilic substitution reactions at the sulfur atom is a key area of interest. While specific transition state analysis for this exact molecule is not extensively documented in the literature, valuable insights can be drawn from computational studies on analogous benzenesulfonyl chlorides. mdpi.com

Theoretical calculations on the chloride-chloride exchange reaction in arenesulfonyl chlorides suggest that these reactions proceed via a synchronous SN2 mechanism. mdpi.com This is characterized by a double-well potential energy surface with a single transition state. mdpi.com In this transition state, the carbon-sulfur bond and the sulfur-chlorine bond are partially formed and broken, respectively. For this compound, the transition state for nucleophilic attack at the sulfur atom would involve the approaching nucleophile and the departing chloride ion situated in a trigonal bipyramidal geometry around the sulfur atom.

The presence of the ortho-chloro substituent is expected to influence the transition state. Studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown an unexpected acceleration of nucleophilic substitution. mdpi.com This is attributed to a rigid, sterically compressed ground state structure, which is closer in energy to the transition state. mdpi.com A similar effect might be at play for this compound, where the ortho-chloro group could enforce a specific conformation that facilitates nucleophilic attack.

Table 1: Calculated Parameters for Transition States of Nucleophilic Substitution on Arenesulfonyl Chlorides

| Arenesulfonyl Chloride Derivative | Mechanism | Key Geometric Feature of Transition State | Reference |

| Benzenesulfonyl chloride | SN2 | Trigonal bipyramidal geometry around sulfur | mdpi.com |

| ortho-Alkylbenzenesulfonyl chloride | SN2 | Rigid, compressed structure | mdpi.com |

Specific Transformations and Their Mechanisms

The reaction of this compound with primary or secondary amines is a fundamental transformation that leads to the formation of sulfonamide derivatives. This reaction typically proceeds through a nucleophilic substitution mechanism at the sulfonyl group. The amine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group.

The mechanism is generally considered to be an addition-elimination pathway or a concerted SN2-like process. In the addition-elimination mechanism, the amine adds to the sulfur atom to form a tetrahedral intermediate, which then collapses by expelling the chloride ion. In the concerted SN2 mechanism, the bond formation with the amine and bond cleavage of the sulfonyl chloride occur simultaneously in the transition state. organic-chemistry.org

The reactivity of the sulfonyl chloride can be enhanced by the electron-withdrawing nature of the 2-chlorophenyl group, which increases the electrophilicity of the sulfur atom. The general reaction is as follows:

R¹R²NH + C₆H₅CH₂SO₂(C₆H₄Cl) → C₆H₅CH₂SO₂NR¹R² + HCl

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

The presence of both aryl and benzyl (B1604629) C-H bonds in this compound opens up possibilities for C-H activation and functionalization reactions, which are powerful tools in modern organic synthesis. wikipedia.org Palladium-catalyzed C-H functionalization of aryl sulfonamides has been demonstrated, where the sulfonamide group can act as a directing group to guide the catalyst to an ortho C-H bond. rsc.orgnih.gov

For this compound, the sulfonyl group could direct a transition metal catalyst, such as rhodium(III), to activate one of the C-H bonds on the chlorophenyl ring, leading to the formation of a new C-C or C-heteroatom bond. nih.gov The site-selectivity of such reactions can often be controlled by the choice of solvent and additives. rsc.orgnih.gov

Alternatively, the benzylic C-H bonds are also susceptible to functionalization. For instance, radical bromination of toluene (B28343) sulfonyl chlorides using N-bromosuccinimide (NBS) proceeds selectively at the benzylic position, indicating the feasibility of functionalizing the benzyl group of this compound through a radical pathway. researchgate.net

Table 2: Potential C-H Functionalization Reactions of this compound

| Reaction Type | Potential Site of Functionalization | Catalyst/Reagent | Potential Product | Reference |

| Directed C-H Arylation | ortho-C-H of the chlorophenyl ring | Pd(OAc)₂ / Ligand | Biaryl derivative | rsc.orgnih.gov |

| Radical Bromination | Benzylic C-H | NBS / AIBN | 1-(Bromomethyl)sulfonyl-2-chlorobenzene | researchgate.net |

This table presents potential reactions based on studies of analogous compounds.

Reductive elimination is a key step in many catalytic cycles, particularly those involving transition metals like palladium. wikipedia.org It involves the formation of a new bond between two ligands on the metal center, with a concomitant reduction in the metal's oxidation state. libretexts.org In the context of this compound, reductive elimination would typically occur from a metal complex bearing both an aryl and another ligand (e.g., an amido or alkyl group) derived from the starting material.

Studies on arylpalladium(II) sulfonamidate complexes have shown that C-N reductive elimination can occur to form N-aryl sulfonamides. berkeley.edu The rate of this reductive elimination is influenced by the nature of the ancillary ligands on the palladium center. berkeley.edu For a hypothetical palladium complex derived from this compound and an amine, reductive elimination would lead to the formation of the corresponding sulfonamide and a reduced palladium species, completing a catalytic cycle.

Furthermore, reductive elimination of aryl halides from arylpalladium(II) halide complexes has been observed upon the addition of bulky phosphine (B1218219) ligands. acs.org This suggests that under certain conditions, a palladium complex of this compound could undergo reductive elimination to regenerate an aryl chloride, although this is generally the reverse of the desired cross-coupling reactivity.

Oxidative addition is the inverse of reductive elimination and is a fundamental step in many catalytic cross-coupling reactions. wikipedia.orglibretexts.org It involves the insertion of a low-valent metal center into a substrate's bond, leading to an increase in the metal's oxidation state and coordination number. wikipedia.orglibretexts.org The C-Cl bond of the 2-chlorophenyl group in this compound is a prime site for oxidative addition by a transition metal catalyst, such as palladium(0) or nickel(0).

The oxidative addition of aryl chlorides to palladium(0) complexes is a well-established process in cross-coupling chemistry. libretexts.org The reaction is believed to proceed through a concerted mechanism, involving the formation of a π-complex between the metal and the aryl ring, followed by insertion into the C-Cl bond. libretexts.org This would generate a palladium(II) species, which could then participate in subsequent catalytic steps like transmetalation and reductive elimination.

While less common, oxidative addition to the C-S bond of the sulfonyl group has also been reported, particularly with nickel catalysts. uni-muenster.de However, for substrates like this compound in palladium-catalyzed reactions, oxidative addition at the C-Cl bond is generally the more favorable pathway.

The benzylsulfonyl moiety of this compound can participate in radical reactions. The benzylic C-H bonds are relatively weak and can be abstracted by radical initiators to form a stabilized benzylic radical. This intermediate can then undergo further reactions. For example, the radical bromination of toluene sulfonyl chlorides with NBS proceeds via a radical chain mechanism involving the formation of a benzyl radical. researchgate.net A similar reactivity would be expected for this compound.

Furthermore, the sulfonyl group itself can be involved in radical processes. Desulfonylation via radical pathways has emerged as a useful synthetic strategy. acs.org Under certain conditions, the C-S bond can be cleaved to generate an aryl radical. For instance, radical cyclizations of ene sulfonamides can proceed with the elimination of a sulfonyl radical. nih.gov While not a direct analogue, this suggests that under radical-promoting conditions, this compound could potentially undergo reactions involving cleavage of the C-S bond. Additionally, arylazo sulfones can undergo denitrogenative radical fragmentation to produce aryl radicals. acs.org

Structural Elucidation and Solid State Analysis

X-ray Crystallography of 1-Benzylsulfonyl-2-chlorobenzene and its Analogues

X-ray crystallography is the cornerstone for determining the precise atomic arrangement within a crystalline solid. Although a specific study on this compound is not found, data from structurally similar compounds, such as other substituted benzenesulfonamides and related organosulfur compounds, can offer predictive insights.

For a definitive structural determination of this compound, the growth of a suitable single crystal would be the first critical step. This crystal, when exposed to an X-ray beam, would produce a unique diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise location of each atom.

Based on analogous structures, it is anticipated that the molecule would adopt a non-planar conformation. The central sulfur atom would exhibit a tetrahedral geometry, bonded to two oxygen atoms, the carbon of the benzyl (B1604629) group, and the carbon of the 2-chlorophenyl group.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C₁₃H₁₁ClO₂S |

| Formula Weight | 266.74 g/mol |

| Crystal System | Monoclinic or Orthorhombic (most common for analogues) |

| Space Group | P2₁/c or Pbca (examples from similar compounds) |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) - Requires experimental data |

| Volume (V) | Requires experimental data |

| Z (molecules per unit cell) | 2 or 4 (typical for organic molecules) |

| Density (calculated) | Requires experimental data |

This table represents a hypothetical data set based on common observations for analogous structures and awaits experimental verification.

The arrangement of molecules within the crystal lattice, known as molecular packing, is governed by the drive to achieve the most thermodynamically stable arrangement. In the absence of experimental data for this compound, the packing would likely be influenced by a combination of steric effects from the bulky benzyl and chlorophenyl groups and the potential for weak intermolecular interactions. Molecules would arrange themselves to minimize empty space, a principle known as close-packing.

The crystal structure of this compound would be stabilized by a network of intermolecular interactions. While strong hydrogen bonds are not expected due to the absence of traditional hydrogen bond donors, a variety of weaker interactions would play a crucial role. These would likely include:

C-H···O interactions: The hydrogen atoms of the benzyl and chlorophenyl groups could form weak hydrogen bonds with the oxygen atoms of the sulfonyl group.

π-π stacking: The aromatic rings of the benzyl and chlorophenyl groups could engage in π-π stacking interactions, although the presence of the chloro-substituent and the non-planar nature of the molecule might lead to offset or edge-to-face arrangements rather than direct face-to-face stacking.

Halogen bonding: The chlorine atom could act as a halogen bond donor, interacting with the electron-rich oxygen atoms of the sulfonyl group of a neighboring molecule.

Table 2: Expected Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Expected Distance Range (Å) |

| C-H···O | C-H (aryl/benzyl) | O (sulfonyl) | 2.2 - 2.8 |

| π-π stacking | Phenyl ring | Phenyl ring | 3.3 - 3.8 |

| C-Cl···O | C-Cl | O (sulfonyl) | 3.0 - 3.5 |

This table is predictive and based on analyses of similar molecular structures.

Hirshfeld Surface Analysis and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. materialsproject.orgmaterialsproject.org By mapping properties such as d_norm (normalized contact distance) onto the surface, one can identify regions of close contact between molecules. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions.

A Hirshfeld analysis of this compound would be expected to reveal the prevalence of H···H, C···H/H···C, and O···H/H···O contacts, which are common in organic molecules. The two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of these interactions, allowing for a detailed comparison with its analogues.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials and is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystal form. Each polymorph has a unique crystal structure and, consequently, a distinct PXRD pattern.

While no polymorphism has been reported for this compound, a PXRD study would be the primary method to screen for different crystalline forms that might arise under various crystallization conditions (e.g., different solvents, temperatures, or cooling rates). The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), would serve as a unique fingerprint for the specific crystalline phase. Comparing the experimental PXRD pattern with one calculated from single-crystal X-ray diffraction data would confirm the phase purity of a bulk sample.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to determining the electronic properties and geometric parameters of a molecule from first principles.

Density Functional Theory (DFT) ApplicationsDensity Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 1-Benzylsulfonyl-2-chlorobenzene would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms. This would provide precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Calculation of the infrared and Raman spectra to identify characteristic vibrational modes.

Frontier Molecular Orbital (FMO) Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity, electron-donating, and electron-accepting capabilities. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to predict sites susceptible to electrophilic and nucleophilic attack.

Without specific research, hypothetical data tables for parameters like optimized bond lengths or FMO energies cannot be generated.

Post-Hartree Fock MethodsPost-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by including electron correlation effects more explicitly than standard DFT. These methods would be employed to:

Refine the geometric and energetic parameters obtained from DFT.

Calculate highly accurate reaction and activation energies for potential chemical transformations.

Investigate non-covalent interactions that might be important in condensed phases.

Currently, no published studies apply these high-level theories to this compound.

Electronic Structure AnalysisA detailed analysis of the electronic structure would provide a deeper understanding of bonding and charge distribution. This would involve:

Natural Bond Orbital (NBO) Analysis: To quantify charge transfer between orbitals and understand hyperconjugative interactions.

Atoms in Molecules (AIM) Theory: To characterize the nature of chemical bonds (e.g., covalent vs. ionic character).

Such detailed electronic analyses for this compound are not currently available in the literature.

Molecular Modeling and Simulation

These techniques extend from single-molecule properties to the dynamics of chemical reactions and intermolecular interactions.

Potential Energy Surface MappingMapping the potential energy surface (PES) is crucial for understanding reaction mechanisms. For this compound, this could involve:

Scanning the rotation around key single bonds (e.g., the C-S and S-C bonds) to identify conformational isomers and the energy barriers between them.

Locating stationary points (minima and saddle points) on the PES.

A relaxed scan of the PES would reveal the most stable conformers of the molecule, but this data is not available.

Reaction Dynamics and Transition State ModelingTo study potential reactions, such as nucleophilic substitution or decomposition, researchers would:

Locate Transition States: Identify the highest energy point along a reaction coordinate, which is critical for calculating reaction rates.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state correctly connects the reactants and products.

Modeling the transition states for reactions involving this compound would provide insights into its reactivity and potential synthetic applications. However, no such modeling studies have been reported.

Electron Localization Function (ELF) Analysis

There are no specific studies in the surveyed literature that have performed an Electron Localization Function (ELF) analysis on this compound. Such an analysis would be invaluable for understanding the nature of the chemical bonds within the molecule. By mapping the probability of finding an electron in the vicinity of another with the same spin, ELF analysis could provide a quantitative description of covalent bonds, lone pairs, and the electronic influence of the electron-withdrawing sulfonyl and chloro groups on the aromatic rings.

A hypothetical ELF analysis would be expected to reveal high localization in the C-C and C-H bonds of the benzyl (B1604629) and phenyl rings, as well as in the S=O and S-C bonds of the sulfonyl group. The regions corresponding to the lone pairs on the oxygen and chlorine atoms would also exhibit high ELF values. Of particular interest would be the visualization of the electronic structure around the S-O bonds and the C-S and C-Cl bonds, which could offer insights into their relative polarities and strengths.

Frank-Condon Analysis

No Frank-Condon analyses for this compound have been reported in the available literature. This type of analysis is crucial for interpreting the intensities of vibronic transitions in electronic spectra (absorption and emission). By calculating the overlap between the vibrational wavefunctions of the ground and excited electronic states, a Frank-Condon analysis could predict the structure of the UV-Vis absorption spectrum of this compound.

Such a study would allow for the assignment of observed spectral features to specific electronic transitions coupled with vibrational excitations. This would provide a deeper understanding of the molecule's photophysical properties and the geometric changes that occur upon electronic excitation.

Molecular Dynamics Simulations

Dedicated molecular dynamics (MD) simulations for this compound are not described in the public domain. MD simulations could provide critical insights into the conformational dynamics of the molecule, its interactions with solvents, and its behavior in condensed phases. By simulating the motion of atoms over time, researchers could explore the flexibility of the benzylsulfonyl group relative to the chlorobenzene (B131634) ring, identify preferential conformations, and calculate important properties such as the radial distribution functions in various solvents.

For instance, MD simulations could be employed to study the aggregation behavior of this compound or its interaction with biological macromolecules, which could be relevant for understanding its potential applications.

Thermodynamic and Energetic Considerations in Reaction Pathways

A detailed analysis of the thermodynamic and energetic considerations for reaction pathways involving this compound is currently lacking in the scientific literature. Such studies, typically employing quantum chemical calculations, are essential for understanding the feasibility and outcomes of chemical reactions.

Key thermodynamic parameters that await determination include the standard enthalpy of formation, Gibbs free energy of formation, and entropy. Furthermore, computational studies could elucidate the energy profiles of potential reactions, such as nucleophilic aromatic substitution at the chlorobenzene ring or reactions involving the sulfonyl group. This would involve calculating the activation energies and reaction enthalpies for various proposed mechanistic pathways, thereby providing a theoretical basis for predicting reaction kinetics and product distributions.

Prediction of Reactivity and Selectivity

There is a notable absence of published computational models aimed at predicting the reactivity and selectivity of this compound. Computational methods such as Density Functional Theory (DFT) can be used to calculate various reactivity descriptors.

Table 1: Hypothetical Reactivity Descriptors for this compound (Awaiting Experimental or Computational Verification)

| Descriptor | Potential Information Provided |

| Molecular Electrostatic Potential (MEP) Map | Would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for electrophilic and nucleophilic attack. |

| Frontier Molecular Orbitals (HOMO-LUMO) | The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's ability to donate or accept electrons and suggest the most likely sites for such interactions. |

| Fukui Functions | Would provide a more quantitative measure of the local reactivity at each atomic site, distinguishing between susceptibility to nucleophilic, electrophilic, or radical attack. |

| Natural Bond Orbital (NBO) Analysis | Would reveal details about charge distribution, hybridization, and donor-acceptor interactions within the molecule, offering insights into its stability and reactivity. |

Without dedicated computational studies, predictions regarding the reactivity and selectivity of this compound remain speculative and based on general chemical principles rather than specific quantitative data. The development of such predictive models would be a significant contribution to the chemical understanding of this compound.

Applications of 1 Benzylsulfonyl 2 Chlorobenzene and Its Derivatives in Organic Synthesis

Building Block in Complex Molecule Construction

The utility of 1-benzylsulfonyl-2-chlorobenzene as a building block stems from its distinct reactive sites, which can be addressed selectively to construct larger, more intricate molecules. The molecule features a chloro-substituted aryl ring, a stable sulfonyl linker, and a benzyl (B1604629) group, each contributing to its synthetic potential.

The primary reactive site for constructing larger molecules is the carbon-chlorine bond on the phenyl ring. This bond is susceptible to various transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki, Stille, or Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds at this position. This allows for the "stitching" of the 2-(benzylsulfonyl)phenyl moiety onto other molecular fragments.

Furthermore, the entire this compound unit can be incorporated as a single, significant structural block. The sulfonyl group is generally stable and acts as a non-labile linker, while the benzyl group can be functionalized or cleaved under specific conditions if required. This modular approach is central to combinatorial chemistry and fragment-based drug discovery, where pre-functionalized building blocks are assembled to rapidly generate libraries of complex molecules. The use of such bifunctional reagents enables the simultaneous introduction of an aryl group and another functional group, which can significantly increase molecular complexity in a single synthetic operation. acs.org

| Reactive Site | Potential Reaction Type | Resulting Functionality |

| C-Cl Bond | Suzuki Coupling | Biaryl |

| C-Cl Bond | Buchwald-Hartwig Amination | Aryl Amine |

| C-Cl Bond | Sonogashira Coupling | Aryl Alkane |

| C-Cl Bond | Nucleophilic Aromatic Substitution | Aryl Ether/Thioether |

| Benzyl C-H Bonds | Radical Halogenation | Benzyl Halide |

This table illustrates the potential synthetic transformations available for this compound, highlighting its versatility as a molecular building block.

Research into related aryl sulfonyl compounds has demonstrated their value as versatile building blocks for creating libraries of potential covalent inhibitors and other biologically active molecules. mdpi.com The strategic functionalization of these blocks is key to accessing novel chemical space.

Synthesis of Heterocyclic Compounds

Derivatives of this compound are valuable precursors for the synthesis of a wide range of heterocyclic compounds, particularly those containing fused rings. The 2-chloro-substituted sulfone is primed for intramolecular cyclization reactions. The chlorine atom, activated by the adjacent electron-withdrawing sulfonyl group, can be displaced by a nucleophile positioned on a side chain, leading to ring closure.

A common strategy involves introducing a nucleophilic group that can participate in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. For example, if the benzyl group were modified to contain an amine or thiol, cyclization could lead to the formation of dihydrodibenzothiazine or related structures.

More directly, this compound can react with binucleophilic reagents to form heterocyclic systems. Reaction with various amines, hydrazines, or other difunctional molecules can lead to the formation of benzodiazepines, benzothiazines, and other important heterocyclic scaffolds often found in medicinally active compounds. nih.govacs.org For instance, the synthesis of 1,2-benzothiazines has been achieved through processes that begin with chlorosulfonation of a substituted benzene (B151609) ring, followed by reaction with an amine to form the heterocyclic thiazine (B8601807) ring. nih.gov A similar approach using 2-chlorophenyl sulfone derivatives could yield analogous products.

| Reagent Type | Potential Heterocyclic Product |

| Substituted Hydrazine | Pyrazolo-fused Benzothiazine derivative |

| o-Phenylenediamine | Dibenzothiazepine derivative |

| Amino-thiol | Thiazolo-fused Benzothiazine derivative |

| Ammonia (B1221849)/Primary Amines | 1,2-Benzothiazine derivative nih.gov |

This table outlines potential heterocyclic systems that could be synthesized from this compound or its immediate derivatives.

The synthesis of various heterocyclic systems, including benzimidazoles and pyrazoles, often relies on the condensation of substituted benzene precursors, highlighting the general importance of compounds like this compound in this field of chemistry. google.comnih.gov

Role in Sulfonylation Processes

While this compound itself is a sulfone and not a direct sulfonating agent, its synthesis and reactivity are intrinsically linked to sulfonylation processes. Sulfonylating agents, such as benzenesulfonyl chloride, are used to introduce sulfonyl groups into molecules. nih.govresearchgate.net

The synthesis of this compound would likely involve a key sulfonylation step. One plausible route is the reaction of 2-chlorobenzenesulfonyl chloride with a benzylating agent (e.g., benzylmagnesium bromide) or a Friedel-Crafts reaction between benzylsulfonyl chloride and chlorobenzene (B131634). The preparation of the necessary sulfonyl chloride precursors is a well-established industrial process, often involving chlorosulfonic acid. nih.govorganic-chemistry.org

Once formed, the sulfonyl group in this compound plays a crucial electronic role. It is a powerful electron-withdrawing group, which activates the chlorine atom at the ortho position toward nucleophilic attack. This activation is fundamental to its utility in synthesizing heterocyclic compounds as described in the previous section. While the compound does not donate its sulfonyl group, its presence is critical for facilitating other reactions. The sulfonyl moiety is also a key structural feature in many pharmaceuticals, where it often contributes to binding affinity and metabolic stability. nih.gov

| Compound | Class | Primary Role in Synthesis |

| This compound | Sulfone | Substrate for nucleophilic substitution; structural building block. |

| Benzenesulfonyl Chloride nih.govresearchgate.net | Sulfonyl Chloride | Sulfonylating agent (donates SO₂Ph group). |

| p-Toluenesulfonyl Chloride | Sulfonyl Chloride | Sulfonylating agent (donates SO₂Tol group). |

This table compares the synthetic role of this compound with common sulfonylating agents.

Precursor for Advanced Materials

The structural characteristics of this compound suggest its potential use as a monomer or a precursor to monomers for the synthesis of high-performance polymers. Aromatic sulfones are the cornerstone of the poly(aryl ether sulfone) (PAES) family of plastics, which are known for their exceptional thermal stability, mechanical strength, and chemical resistance. semanticscholar.orgnih.gov

Typically, PAES polymers are synthesized via a nucleophilic polycondensation reaction between a dihydroxy aromatic monomer and an activated dihalo aromatic monomer, often containing a sulfonyl group. mdpi.comnih.gov Following this logic, this compound could be functionalized to create a suitable monomer. For example, conversion of the chloro group to a hydroxyl group would yield a monomer that could be polymerized with an activated dihalide. Alternatively, introducing a second reactive site onto the molecule would create a difunctional monomer capable of undergoing polymerization.

The presence of the benzyl group offers further possibilities for modification or for creating polymers with specific properties, such as altered solubility or processability. The incorporation of such a monomer into a polymer backbone could yield materials with tailored properties for specialized applications, including advanced membranes, coatings, or composites. Research has shown that using chloro-containing monomers for the synthesis of sulfonated poly(arylene ether sulfone) can lead to favorable reaction spontaneity and high-quality polymer membranes. semanticscholar.org

| Potential Material Type | Synthetic Strategy | Potential Properties |

| Poly(aryl ether sulfone) | Functionalization to a diol or dihalide monomer, followed by polycondensation. mdpi.comsemanticscholar.org | High thermal stability, chemical resistance, mechanical strength. |

| Modified Resins | Incorporation as an additive or co-monomer in resin formulations. | Enhanced flame retardancy, modified refractive index. |

| Functional Surfaces | Grafting onto surfaces via reactions at the C-Cl bond. | Altered surface energy, sites for further functionalization. |

This table explores the potential applications of this compound as a precursor in materials science.

Exploration of Biological Activity and Mechanistic Insights Excluding Clinical/dosage/safety

Investigation of In Vitro Activity

Although direct in vitro studies on 1-Benzylsulfonyl-2-chlorobenzene are scarce, the broader class of sulfone and sulfonamide derivatives has been evaluated against various biological targets. For instance, many sulfonamide derivatives have been synthesized and tested for their antimicrobial properties against a spectrum of bacterial and fungal strains. ijpsr.comnih.gov These studies often reveal that the nature and position of substituents on the aromatic rings play a crucial role in determining the potency and spectrum of activity. nih.govacu.edu.in

Some diaryl sulfone compounds have been investigated for their anti-inflammatory and analgesic activities. researchgate.net Additionally, certain sulfone derivatives have shown potential as inhibitors of various enzymes, a line of inquiry that could be relevant for this compound. For example, some vinyl sulfones have demonstrated antibacterial activity, which is thought to involve the targeting of cysteine-containing proteins in bacteria. nih.gov

Interactive Table: Potential In Vitro Activities of Structurally Related Sulfone Compounds

| Compound Class | Investigated Activity | Example Target Organisms/Enzymes |

|---|---|---|

| Sulfonamides | Antibacterial | Staphylococcus aureus, Escherichia coli ceon.rsnih.gov |

| Sulfonamides | Antifungal | Candida albicans researchgate.net |

| Diaryl Sulfones | Anti-inflammatory | Cyclooxygenase (COX) enzymes researchgate.net |

Mechanisms of Biological Action at a Molecular Level

The mechanisms of action for sulfone-containing compounds are diverse. A classic example is the antibacterial action of sulfonamides, which act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. ceon.rsijesrr.org This inhibition halts bacterial growth and replication. ceon.rs

For other biological activities, the sulfone group can act as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions with target proteins. researchgate.net In the case of vinyl sulfones, their electrophilic nature allows them to form covalent bonds with cysteine residues in the active sites of enzymes, leading to irreversible inhibition. nih.gov Given the structure of this compound, any biological activity it may possess is likely to be mediated through non-covalent interactions with a biological target, driven by the electronic and steric properties of the benzyl (B1604629) and chlorophenyl groups.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on sulfonamides and diaryl sulfones have yielded several key insights. youtube.com For antibacterial sulfonamides, the presence of a para-amino group on one of the phenyl rings is often crucial for activity, mimicking the natural substrate, para-aminobenzoic acid (PABA). rjb.ro

In the broader context of diaryl sulfones, SAR studies have shown that:

Substituents on the Phenyl Rings: The type and position of substituents can significantly influence biological activity. Electron-withdrawing groups, such as the chloro group in this compound, can modulate the electronic properties of the molecule and its interaction with biological targets. acu.edu.in Similarly, the benzyl group provides a three-dimensional structure that can influence binding affinity and selectivity.

The Sulfonyl Linker: The sulfone group itself is a key structural feature, acting as a rigid and polar linker. Its ability to act as a hydrogen bond acceptor is often critical for binding to target proteins. researchgate.net

Interactive Table: General SAR Insights for Diaryl Sulfones

| Structural Feature | Influence on Activity | Example |

|---|---|---|

| Phenyl Ring Substituents | Modulates electronic properties and steric interactions. | Electron-withdrawing groups can enhance activity in some cases. acu.edu.in |

| Sulfonyl Group | Acts as a polar, rigid linker and hydrogen bond acceptor. | Essential for binding to many target proteins. |

Bioinorganic Studies of Metal Complexes with Sulfonamide Ligands

Sulfonamides have the capacity to act as ligands, coordinating with metal ions to form complexes with potentially enhanced biological activities. tandfonline.comnih.gov The nitrogen and oxygen atoms of the sulfonamide group can serve as donor atoms for coordination with transition metals such as copper(II), zinc(II), and nickel(II). nih.govsci-hub.se

Studies on metal complexes of sulfonamide ligands have shown that these complexes can exhibit a range of biological effects, including antibacterial, antifungal, and even antitumor activities. tandfonline.comresearchgate.net The metal ion can play a crucial role in the biological activity of the complex, potentially by facilitating redox reactions or by altering the geometry and electronic properties of the sulfonamide ligand, thereby enhancing its interaction with biological targets like DNA. nih.govnih.gov For instance, some copper(II) complexes of sulfonamides have been shown to bind to DNA through intercalation and promote DNA cleavage. nih.gov While no specific studies on metal complexes of this compound are available, its sulfonamide-like structure suggests that it could potentially form such complexes.

Molecular Docking and Computational Biology for Target Interaction

Molecular docking and other computational methods are valuable tools for predicting the potential biological targets of a compound and understanding its mode of interaction at the molecular level. semanticscholar.org For sulfonamide derivatives, docking studies have been used to model their binding to enzymes like dihydropteroate synthase, providing insights into the key interactions that govern their inhibitory activity. rjb.ronih.gov

In the absence of experimental data for this compound, molecular docking could be employed to screen it against a panel of known drug targets. Such studies could predict its binding affinity and pose within the active site of various enzymes or receptors, helping to generate hypotheses about its potential biological activities. For example, docking studies on other sulfonamides have revealed the importance of hydrogen bonding between the sulfonamide group and amino acid residues in the active site of the target protein. rjb.ronih.gov The benzyl and chlorophenyl groups of this compound would also be expected to engage in hydrophobic and other non-covalent interactions with the target. tandfonline.com

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 1-Benzylsulfonyl-2-chlorobenzene, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sulfonylation of 2-chlorobenzene derivatives. For example, reacting 2-chlorobenzenesulfonyl chloride (a structurally related compound) with benzyl halides under nucleophilic substitution conditions . Optimization of solvents (e.g., dichloromethane or THF), temperature (0–25°C), and catalysts (e.g., triethylamine) is critical to avoid side reactions such as over-sulfonylation or hydrolysis. Yield improvements (~70–85%) are achieved by slow addition of reagents and inert atmosphere use .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and benzyl methylene protons (δ 4.3–4.5 ppm). C NMR confirms sulfonyl (C-SO) at ~125–130 ppm .

- IR : Strong S=O asymmetric and symmetric stretches at 1360 cm and 1175 cm, respectively .

- Mass Spectrometry : Molecular ion peaks (M) align with the molecular formula CHClOS, with fragmentation patterns showing loss of benzyl (91 amu) and sulfonyl groups .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of the sulfonyl group, which deactivates the benzene ring. Fukui indices identify the para position to chlorine as the most electrophilic site for Suzuki-Miyaura coupling . Solvent effects (e.g., DMF vs. toluene) are simulated using the SMD model to optimize reaction coordinates .

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl-containing aryl chlorides?

- Methodology :

- Data Triangulation : Compare antimicrobial assays (e.g., MIC against S. aureus) across studies, noting variations in solvent (DMSO vs. aqueous buffers) and bacterial strains .

- Metabolite Analysis : LC-MS/MS identifies degradation products (e.g., hydrolyzed sulfonic acids) that may interfere with bioactivity .

- Structural Analogues : Test derivatives (e.g., replacing benzyl with methyl groups) to isolate the sulfonyl group’s contribution to activity .

Q. How does steric hindrance from the benzylsulfonyl group influence regioselectivity in electrophilic substitution reactions?

- Methodology : Kinetic studies using nitration (HNO/HSO) show that the bulky sulfonyl group directs electrophiles (e.g., NO) to the meta position relative to chlorine. X-ray crystallography of nitro-derivatives confirms regioselectivity, with computational Mulliken charges supporting steric/electronic effects .

Experimental Design & Data Analysis

Designing a stability study for this compound under varying pH and temperature conditions

- Protocol :

Sample Preparation : Dissolve the compound in buffers (pH 1–13) and store at 25°C, 40°C, and 60°C.

HPLC Analysis : Monitor degradation using a C18 column (UV detection at 254 nm). Calculate half-life (t) via first-order kinetics.

Stress Testing : Expose to UV light (ICH Q1B guidelines) to assess photostability .

- Key Parameters : Hydrolysis of the sulfonyl group is accelerated in alkaline conditions (pH >10), forming 2-chlorobenzenesulfonic acid as the primary degradant .

Analyzing conflicting NMR data for sulfonyl-substituted aromatics: A case study

- Resolution Strategy :

- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers of the sulfonyl group) causing signal splitting .

- COSY/NOESY : Confirm coupling between benzyl protons and aromatic protons to rule out impurities .

- Crystallography : Compare solid-state (XRD) and solution (NMR) structures to identify conformational differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.